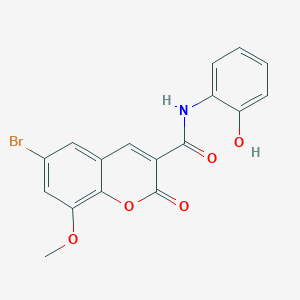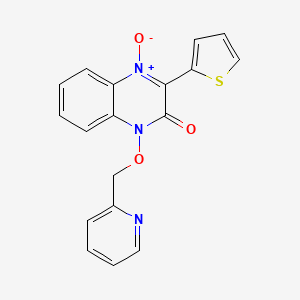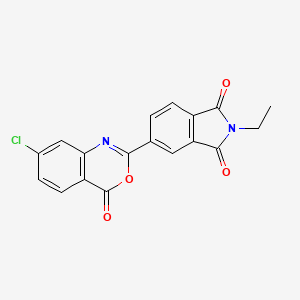![molecular formula C25H15N5O3 B3617275 3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B3617275.png)
3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one
Overview
Description
3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H15N5O3 and its molecular weight is 433.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.11748936 g/mol and the complexity rating of the compound is 797. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action: CBKinase1_005485, also known as Casein Kinase 1 (CK1), is a key regulatory molecule involved in various cellular processes. The primary targets of CK1 are key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action: CK1 phosphorylates these key regulatory molecules, thereby regulating the signaling pathways that are critically involved in tumor progression . The exact mode of action of ck1 is complex and depends on the specific isoform and cellular context .
Biochemical Pathways: CK1 regulates several biochemical pathways. It plays a role in membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response .
Pharmacokinetics: The pharmacokinetics of CK1, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied
Result of Action: The action of CK1 results in the regulation of various cellular processes. For instance, it can influence cell cycle progression, transcription and translation processes, and the structure of the cytoskeleton . It also affects cell-cell adhesion and receptor-coupled signal transduction .
Action Environment: The action, efficacy, and stability of CK1 can be influenced by various environmental factors.
Mechanism of Action of AB00686090-01
Unfortunately, the mechanism of action for AB00686090-01 is currently undisclosed .
Mechanism of Action of CBKinase1_017885
CBKinase1_017885, another isoform of CK1, shares similar targets and modes of action with CBKinase1_005485 . The specific details of its mechanism of action may vary depending on the cellular context .
Mechanism of Action of 3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one
The compound this compound is a derivative of benzotriazole. Benzotriazole is known to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . .
Biochemical Analysis
Biochemical Properties
The compound 3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with casein kinase 1 (CK1) isoforms, which are involved in the phosphorylation of key regulatory molecules related to the cell cycle, transcription, translation, and signal transduction . The compound’s interaction with CK1 isoforms affects the phosphorylation state of these molecules, thereby modulating their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of natural killer (NK) cells, enhancing their antibody-dependent cellular cytotoxicity (ADCC) against multiple myeloma cell lines . Additionally, it impacts the expression of genes involved in cell survival and tumorigenesis, thereby influencing cellular proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . This inhibition results in altered phosphorylation states of target proteins, which in turn modulate their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained modulation of cellular signaling pathways and gene expression, leading to persistent changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enhancing immune cell activity and reducing tumor growth . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
The compound this compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the activity of Snf1-related kinase 1 (SnRK1), which controls metabolic adaptation during energy stress . This interaction affects the expression of genes involved in carbohydrate, lipid, and amino acid metabolism, thereby modulating overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form non-covalent interactions with enzymes and receptors facilitates its distribution to various cellular compartments . This distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects.
Properties
IUPAC Name |
3-[4-(benzotriazole-1-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15N5O3/c31-24(30-21-12-6-5-11-20(21)26-28-30)19-15-29(17-9-2-1-3-10-17)27-23(19)18-14-16-8-4-7-13-22(16)33-25(18)32/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEIDBKANKPBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C(=O)N5C6=CC=CC=C6N=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3617206.png)

![N-benzyl-N-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methyl]furan-2-carboxamide](/img/structure/B3617219.png)
![9-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3617220.png)
![4-{[(2,5-dimethylphenoxy)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3617227.png)
![2-(4-methylphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3617237.png)
![5-bromo-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3617238.png)

![2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3617251.png)
![N-(4-chloro-2-methylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3617260.png)
![N-(4-iodophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3617273.png)

![3-[4-(cyclohexylsulfamoyl)phenyl]-N-cyclopentylpropanamide](/img/structure/B3617288.png)
